Benzene, 1,2-diethyl-3-methyl-

CAS No.: 13632-93-4

Cat. No.: VC17177471

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13632-93-4 |

|---|---|

| Molecular Formula | C11H16 |

| Molecular Weight | 148.24 g/mol |

| IUPAC Name | 1,2-diethyl-3-methylbenzene |

| Standard InChI | InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | LRJOXARIJKBUFE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC(=C1CC)C |

Introduction

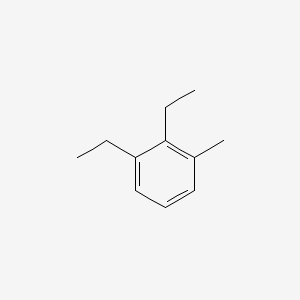

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1,2-Diethyl-3-methylbenzene (systematic IUPAC name: 1,2-diethyl-3-methylbenzene) is classified under the family of alkylbenzenes. Its molecular formula is C₁₁H₁₆, with an average molecular mass of 148.245 g/mol and an exact mass of 148.12500 g/mol . The compound is identified by multiple synonyms, including 1,2-diethyl-4-methylbenzene and 2,4-diethyl-1-methylbenzene, reflecting variations in substituent positioning on the benzene ring .

Structural Isomerism and Stereochemistry

The compound’s structure features a benzene ring substituted with two ethyl groups at the 1- and 2-positions and a methyl group at the 3-position. This arrangement introduces steric hindrance due to the proximity of the ethyl groups, influencing its reactivity and conformational stability. While the planar aromatic ring ensures π-electron delocalization, the alkyl substituents enhance hydrophobicity, as evidenced by its calculated LogP value of 3.11980 , indicating high lipophilicity.

Synthesis and Manufacturing

Diazotization and Alkylation Routes

A patent detailing the synthesis of structurally related diethyl malonate derivatives (CN109336762B) offers insights into potential pathways for synthesizing 1,2-diethyl-3-methylbenzene. The described method involves diazotization of 2,6-diethyl-4-methylaniline using isoamyl nitrite in the presence of cuprous chloride or iodide catalysts at 5–10°C . While this process targets a malonate ester, analogous strategies could be adapted for benzene alkylation.

Key Reaction Steps

-

Diazotization:

Substituted aniline reacts with isoamyl nitrite under controlled temperatures (0–35°C) to form a diazonium salt intermediate. -

Coupling with Alkylating Agents:

The diazonium salt undergoes nucleophilic substitution with diethyl malonate in alkaline conditions (e.g., potassium tert-butoxide) at 15–20°C .

Challenges in Synthesis

-

Byproduct Formation: Aqueous systems during diazotization risk diazonium salt decomposition, necessitating non-aqueous solvents like N,N-dimethylformamide (DMF) to enhance stability .

-

Yield Optimization: Reported yields for related compounds range from 60% to 92%, contingent on catalyst selection and temperature control .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for boiling and melting points are absent in the reviewed sources, empirical estimates can be derived from structurally similar compounds. For example, 1,2-diethylbenzene (C₁₀H₁₄) boils at 183–185°C , suggesting that the additional methyl group in 1,2-diethyl-3-methylbenzene may elevate its boiling point due to increased molecular weight and van der Waals interactions.

Solubility and Reactivity

The compound’s high LogP value implies limited solubility in polar solvents (e.g., water) but high miscibility with organic solvents like hexane or DMF. Reactivity is dominated by electrophilic aromatic substitution (EAS), with directing effects dictated by the electron-donating ethyl and methyl groups.

Industrial and Research Applications

Intermediate in Organic Synthesis

1,2-Diethyl-3-methylbenzene serves as a precursor in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its malonate derivatives, as described in patent CN109336762B , are valuable in constructing β-keto esters for use in Michael additions and Claisen condensations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume